Pseurotin -

Pseurotin

Catalog Number: EVT-1589986
CAS Number:
Molecular Formula: C22H25NO8
Molecular Weight: 431.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pseurotin is a natural product found in Pseudeurotium with data available.
Overview

Pseurotin A is a bioactive compound produced by the fungus Aspergillus fumigatus. It belongs to a class of metabolites known as polyketides, which are characterized by their complex structures and diverse biological activities. Pseurotin A has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment and other diseases due to its unique pharmacological properties.

Source

Pseurotin A is primarily sourced from Aspergillus fumigatus, a ubiquitous fungus found in soil and decaying organic matter. This organism is known for its ability to produce various secondary metabolites, including pseurotin A and its analogs. The strain Aspergillus fumigatus DSM 6598, isolated from a cat skin sample, is specifically noted for its production of this compound .

Classification

Pseurotin A is classified as a fungal polyketide, which are secondary metabolites synthesized through the polyketide synthase pathway. This classification reflects its structural complexity and the biosynthetic processes involved in its production.

Synthesis Analysis

Methods

The synthesis of pseurotin A can occur through both natural biosynthesis and total synthesis approaches.

  1. Biosynthesis: The natural production of pseurotin A involves the polyketide synthase pathway in Aspergillus fumigatus. Key enzymes regulate this pathway, influenced by environmental factors such as zinc concentration, which has been shown to significantly affect yield .
  2. Total Synthesis: Asymmetric total synthesis methods have been developed to create pseurotin A in the laboratory. These methods typically involve complex organic reactions, including aldol reactions and dehydration processes, enabling chemists to construct the molecule from simpler precursors .

Technical Details

The biosynthetic pathway involves multiple enzymatic steps where polyketide synthases catalyze the condensation of acetyl-CoA units to form long-chain intermediates, which are subsequently modified through various reactions (e.g., methylation, oxidation) to yield pseurotin A. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to analyze and purify the compound during both natural extraction and synthetic processes .

Molecular Structure Analysis

Structure

Pseurotin A has a complex molecular structure characterized by multiple functional groups, including hydroxyl and carbonyl groups. Its molecular formula is C_19H_25N_3O_5S, indicating the presence of nitrogen and sulfur atoms alongside carbon and oxygen.

Data

The compound's molecular weight is approximately 393.48 g/mol. Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are used extensively to elucidate its structure .

Chemical Reactions Analysis

Reactions

Pseurotin A undergoes various chemical reactions that can modify its structure and enhance its biological activity:

  1. Hydrolysis: Under certain conditions, pseurotin A can be hydrolyzed to yield simpler compounds.
  2. Oxidation: The presence of oxidizing agents can lead to the oxidation of functional groups within the molecule.
  3. Conjugation: Pseurotin A can also participate in conjugation reactions with other biomolecules, potentially altering its pharmacological profile.

Technical Details

The stability of pseurotin A under different pH levels and temperatures has been studied to optimize conditions for its application in biological systems. Techniques such as thin-layer chromatography (TLC) are used for monitoring these reactions .

Mechanism of Action

Process

Pseurotin A exerts its biological effects through multiple mechanisms:

  1. Cell Signaling Modulation: It has been shown to modulate pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
  2. Inhibition of Enzymatic Activity: Pseurotin A acts as an inhibitor of specific enzymes that are crucial for tumor growth and metastasis.

Data

Research indicates that pseurotin A can influence the expression levels of genes associated with cancer progression, thereby offering potential therapeutic benefits in treating metastatic castration-resistant prostate cancer .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pseurotin A typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Pseurotin A is relatively stable under acidic conditions but may degrade under extreme alkaline conditions.
  • Reactivity: It reacts with various nucleophiles due to the presence of electrophilic centers in its structure.

Relevant analyses often utilize spectroscopic techniques to determine these properties accurately .

Applications

Pseurotin A has several scientific uses:

  1. Pharmaceutical Development: Its potential as an anticancer agent makes it a candidate for further drug development.
  2. Biochemical Research: Researchers utilize pseurotin A to study cellular mechanisms related to growth inhibition and apoptosis.
  3. Therapeutic Applications: Investigations into its use as an apomorphine antagonist highlight its possible role in treating neurological disorders .
Biosynthetic Pathways and Genetic Regulation of Pseurotin Production

Gene Clusters and Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Systems

The biosynthesis of pseurotin A in Aspergillus fumigatus centers on a hybrid PKS-NRPS megaenzyme encoded by the psoA gene, which serves as the molecular foundation for constructing the compound’s core scaffold. This enzyme catalyzes the condensation of acetate-derived polyketide units with phenylalanine, forming the characteristic γ-lactam spirocycle unique to pseurotins [3] [6]. psoA resides within a larger 29-gene biosynthetic supercluster on chromosome VIII, which is co-regulated by the pathway-specific Zn(II)₂Cys₆ transcription factor FumR (also termed FapR). This supercluster uniquely encompasses genes for both pseurotin and fumagillin biosynthesis, representing an intertwined genetic architecture that defies conventional cluster prediction algorithms [5] [10].

Regulatory studies reveal that pseurotin biosynthesis is sensitively modulated by zinc availability. Under zinc-replete conditions, the zinc-responsive transcriptional activator ZafA represses fumR expression. Conversely, zinc limitation (mimicking host immune defense) triggers ZafA-mediated induction of gliZ (the gliotoxin activator), which subsequently represses fumR, establishing a reciprocal regulatory relationship between pseurotin and gliotoxin biosynthesis [1] [9]. Global regulator LaeA further modulates chromatin accessibility across this supercluster [10].

Table 1: Core Genes within the Pseurotin A Biosynthetic Supercluster in Aspergillus fumigatus

Gene IDGene NameProtein FunctionEssentiality for Pseurotin A
Afu8g00530psoAHybrid PKS-NRPS; Core scaffold assemblyEssential (abolishes production)
Afu8g00540fumR/fapRZn(II)₂Cys₆ Transcription factor; Cluster regulatorEssential (abolishes production)
Afu8g00570psoFBifunctional epoxidase-C-methyltransferaseEssential (abolishes production)
Afu8g00550psoDCytochrome P450 oxidoreductase (C17 ketonization)Essential (abolishes production)
Afu8g00560psoCO-Methyltransferase (C8 methylation)Essential (abolishes production)

Role of Tailoring Enzymes in Post-PKS-NRPS Modifications

Epoxidase–C-Methyltransferase Bifunctional Fusion Protein (PsoF) Functionality

The most remarkable tailoring enzyme in pseurotin biosynthesis is PsoF, a naturally fused bifunctional protein combining an FAD-dependent epoxidase domain with a methyltransferase (MT) domain. This enzyme executes two critical, spatially distinct modifications:

  • Trans-Methylation: The MT domain catalyzes C3 methylation of the nascent polyketide backbone attached to the PsoA thiolation domain, using S-adenosylmethionine (SAM) as the methyl donor. In vitro assays with purified PsoF demonstrated methylation of the N-acetylcysteamine (NAC) thioester analog 25 to yield 26 (C3-methylated product) [3].
  • Epoxidation: The FAD-dependent monooxygenase domain specifically epoxidizes the 10,11-double bond in the advanced intermediate 5 (characterized by 11E,13Z geometry), forming synerazol (7). This epoxide spontaneously hydrolyzes in aqueous environments to yield the diol variants pseurotin A (8) and pseurotin A1 (9) [3].Deletion of psoF (ΔpsoF) completely abolished pseurotin A production and led to accumulation of C3-desmethyl azaspirene (22), confirming its indispensable dual functionality [3].

Cytochrome P450 Oxidoreductases (PsoD) and Methyltransferases (PsoC) in Structural Diversification

Additional enzymatic modifications are crucial for generating mature pseurotins:

  • PsoD (Cytochrome P450): Catalyzes the ketonization at C17 of the benzoyl side chain. In vivo feeding experiments in Saccharomyces cerevisiae expressing psoD and in vitro assays confirmed the oxidation of azaspirene (2) to 17-keto-azaspirene (3), a prerequisite for downstream methylation [3]. Deletion (ΔpsoD) results in accumulation of 16 and 17 (reduced derivatives).
  • PsoC (O-Methyltransferase): Transfers a methyl group from SAM to the C8 hydroxyl of 3, yielding O-methyl-azaspirene (4). The ΔpsoC mutant accumulates 13 and 14 (C8-unmethylated pseurotins). PsoC exhibits strict substrate specificity, requiring the C17 ketone moiety generated by PsoD [3].

Table 2: Tailoring Enzymes and Their Roles in Pseurotin Structural Elaboration

EnzymeTypeReaction CatalyzedKey Substrate(s)Product(s)Mutant Phenotype (Accumulated Metabolite)
PsoFBifunctional Epoxidase/MT1. C3 Methylation; 2. 10,11-EpoxidationThioester 25; Diene 526 (C3-Me); Synerazol (7)Azaspirene analogs (22, 23, 24)
PsoDCytochrome P450C17 KetonizationAzaspirene (2, 10)3, 11 (17-keto)16, 17 (C17 reduced)
PsoCO-MethyltransferaseC8 O-Methylation3, 13 (C17 keto required)4, 8/9 (C8-OMe)13, 14 (C8-OH)

Azaspirene as a Biosynthetic Precursor and Its Combinatorial Derivatization

Azaspirene (2) is the first stable, isolable intermediate released from the PKS-NRPS assembly line (PsoA) and serves as the central biosynthetic node for the pseurotin family. Its structure contains the defining spiro-furanone-γ-lactam core but lacks later oxidations and methylations. The combinatorial action of the tailoring enzymes PsoD, PsoC, and PsoF on azaspirene generates diverse structural analogs:

  • PsoD oxidation yields 17-keto-azaspirene (3)
  • Subsequent PsoC methylation generates O-methyl-azaspirene (4)
  • Geometric isomerization yields 5 (11E,13Z)
  • PsoF epoxidation of 5 forms synerazol (7)
  • Non-enzymatic hydrolysis of 7 produces pseurotin A (8) and pseurotin A1 (9) [3]

This stepwise enzymatic diversification explains the structural heterogeneity (e.g., variations in C8 methylation, C17 oxidation, C10-C11 epoxidation, and side chain geometry) observed among naturally occurring pseurotins. The pathway demonstrates significant metabolic plasticity, evidenced by the isolation of shunt products like 18 when intermediates are fed to heterologous systems or mutant strains [3].

Table 3: Structural Diversity within the Pseurotin Family Derived from Azaspirene

Compound NameC3C8C17C10-C11C12-C13Source
Azaspirene (2)HOHCH-OH/CH₂Double bondE-configΔpsoF, ΔpsoD mutants
17-Keto-azaspirene (3)HOHC=ODouble bondE-configΔpsoC mutant
O-Methyl-azaspirene (4)HOCH₃C=ODouble bondE-configPrecursor to pseurotin A
Synerazol (7)CH₃OCH₃C=OEpoxideZ-configGenerated in vitro by PsoF on 5
Pseurotin A (8)CH₃OCH₃C=ODiol (10S,11S)Z-configMajor final product
Pseurotin A1 (9)CH₃OCH₃C=ODiol (10S,13R)Z-configHydrolysis product of synerazol

Evolutionary Conservation of Pseurotin Biosynthetic Gene Clusters Across Fungal Taxa

Comparative genomics reveals that the pseurotin supercluster exhibits a dynamic evolutionary history characterized by both conservation and loss:

  • Aspergillus Genus: The complete fumagillin/pseurotin supercluster is conserved in the pathogenic A. fumigatus and its non-pathogenic closest relative Aspergillus oerlinghausenensis. However, it is notably absent or fragmented in other non-pathogenic relatives like Aspergillus fischeri, correlating with the inability of A. fischeri strains to produce pseurotin [5]. This suggests lineage-specific loss during evolutionary divergence.
  • Beyond Aspergillus: Homologs of psoA and associated tailoring genes are distributed across taxonomically diverse fungi, including Penicillium and Bipolaris species, indicating an ancient origin for the core biosynthetic machinery [6].
  • Symbiotic Fungi: In the termite-farmed fungal genus Termitomyces, bioinformatic mining of 39 genomes identified terpene, NRPS, and fungal-RiPP-like biosynthetic gene clusters (BGCs) as universal core metabolites. While pseurotin-specific clusters were not highlighted, the presence of conserved tailoring enzymes (e.g., P450s, methyltransferases) within shared Gene Cluster Families (GCFs) suggests potential for analogous metabolites in these symbiotic systems [8].

The supercluster resides in subtelomeric regions, known for high recombination rates and genomic plasticity, facilitating its modular evolution via gene duplication, divergence, and horizontal gene transfer (HGT) events [2] [10]. The intertwined fumagillin/pseurotin architecture is maintained in rapidly evolving genomic compartments, supporting a model of adaptive evolution potentially linked to niche specialization (e.g., pathogenesis in A. fumigatus) [5] [10].

Table 4: Evolutionary Distribution of Pseurotin Biosynthetic Genes Across Select Fungal Taxa

OrganismEcological NichepsoA (PKS-NRPS)fumR/fapRpsoFpsoCpsoDPseurotin Production
Aspergillus fumigatusOpportunistic human pathogenPresentPresentPresentPresentPresentYes
Aspergillus oerlinghausenensisEnvironmental, non-pathogenicPresentPresentPresentPresentPresentLikely (Genomic evidence)
Aspergillus fischeriEnvironmental, non-pathogenicAbsent/FragmentedAbsentAbsentAbsentAbsentNo
Termitomyces spp.Termite mutualistAbsentAbsentAbsentAbsentAbsentUnclear; Diverse NRPS/PKS present
Penicillium spp.Environmental/SaprobicHomologs PresentVariableVariableVariableVariableSpecies-dependent

Properties

Product Name

Pseurotin

IUPAC Name

(5S,8S)-8-benzoyl-2-[(Z,1S,2S)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

Molecular Formula

C22H25NO8

Molecular Weight

431.4 g/mol

InChI

InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5-/t14-,15-,19?,21+,22+/m0/s1

InChI Key

SLYDIPAXCVVRNY-BBJHAQHQSA-N

SMILES

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O

Synonyms

pseurotin
pseurotin A

Canonical SMILES

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O

Isomeric SMILES

CC/C=C\[C@@H]([C@@H](C1=C(C(=O)[C@@]2(O1)C([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O

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